molecular formula C8H4Cl3O3- B1233456 (2,4,5-Trichlorophenoxy)acetate

(2,4,5-Trichlorophenoxy)acetate

Cat. No. B1233456
M. Wt: 254.5 g/mol
InChI Key: SMYMJHWAQXWPDB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(2,4,5-trichlorophenoxy)acetate is a chlorophenoxyacetate anion obtained by deprotonation of the carboxy group of (2,4,5-trichlorophenoxy)acetic acid. It is a conjugate base of a (2,4,5-trichlorophenoxy)acetic acid.

Scientific Research Applications

Adsorption and Sensing

(2,4,5-Trichlorophenoxy)acetate is utilized in studies related to adsorption behavior on cation-exchangers. Poly-o-toluidine Zr(IV) phosphate, a nano-composite, has shown effective adsorption of (2,4,5-Trichlorophenoxy)acetate from aqueous solutions. This material is also used in fabricating pesticide-sensitive membrane electrodes, indicating its potential in environmental monitoring and pesticide detection (Khan & Akhtar, 2011).

Chemical Synthesis and Properties

(2,4,5-Trichlorophenoxy)acetate is involved in chemical synthesis, especially in producing metal(II) phthalocyaninates and their sulfonic acid derivatives. These compounds are studied for their spectroscopic characteristics and physicochemical properties, highlighting their potential in various chemical applications (Dmitry et al., 2019).

Bioremediation and Plant Protection

In agriculture, the impact of (2,4,5-Trichlorophenoxy)acetate on seed germination and seedling vigor is a concern. Studies have shown its inhibitory effect on crops like tomato and eggplant. However, bioremediation methods, like soil inoculation with Burkholderia cepacia AC1100, have been found effective in protecting seeds from these inhibitory effects, suggesting a role in sustainable agriculture and environmental protection (Gangadhara & Kunhi, 2000).

Vaporization Studies

(2,4,5-Trichlorophenoxy)acetate has been a subject in the study of vaporization, particularly regarding its herbicides. The standard sublimation enthalpies and entropies for related compounds have been determined, providing insights into their thermodynamic properties and potential environmental impacts (Vecchio, 2006).

Detection and Quantification

Developing new immunosensors for pesticide determination, including (2,4,5-Trichlorophenoxy)acetate, has been a significant research focus. These immunosensors demonstrate good selectivity and validity, showing potential for real-world applications in monitoring pesticide levels in various matrices (Tomassetti, Martini, & Campanella, 2012).

properties

Product Name

(2,4,5-Trichlorophenoxy)acetate

Molecular Formula

C8H4Cl3O3-

Molecular Weight

254.5 g/mol

IUPAC Name

2-(2,4,5-trichlorophenoxy)acetate

InChI

InChI=1S/C8H5Cl3O3/c9-4-1-6(11)7(2-5(4)10)14-3-8(12)13/h1-2H,3H2,(H,12,13)/p-1

InChI Key

SMYMJHWAQXWPDB-UHFFFAOYSA-M

SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)[O-]

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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